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Compound of Interest

Compound Name: Levocetirizine Dihydrochloride

Cat. No.: B1675097

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective H1-histamine
receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1]
As an oral solution, it offers a convenient dosage form for pediatric and geriatric patients. To
ensure the quality, safety, and efficacy of levocetirizine oral solution, robust analytical methods
are essential for its quantification, impurity profiling, and dissolution characteristics. This
document provides detailed protocols for the development and validation of analytical methods
for levocetirizine oral solution, including a stability-indicating HPLC method for assay and
impurities, a UV-Vis spectrophotometric method for identification and assay, and a dissolution
test method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for
separating and quantifying levocetirizine from its potential degradation products and impurities.
[1][2] This ensures that the method is specific and can accurately measure the drug substance
in the presence of degradants that may form during manufacturing or storage.

Experimental Protocol

Principle: The method utilizes reversed-phase chromatography with UV detection to separate
levocetirizine from its related substances.
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Apparatus:

High-Performance Liquid Chromatograph with a UV detector

Data acquisition system

Analytical balance

pH meter

Sonicator

Volumetric flasks and pipettes

Reagents and Materials:

Levocetirizine dihydrochloride reference standard

o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

o Potassium dihydrogen orthophosphate (AR grade)

e Orthophosphoric acid (AR grade)

o Water (Milli-Q or equivalent)

e 0.45 um membrane filters

Chromatographic Conditions:
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Parameter Condition

Waters Symmetry C8 (250 x 4.6 mm, 5um)[1] or

Column
Kinetex biphenyl (250 x 4.6 mm, 5um)[2]
Mobile Phase Buffer and Acetonitrile (e.g., 60:40 v/v)[1]
Buffer 0.015 M 1-octane sulfonic acid sodium salt, pH
adjusted to 3.4 with orthophosphoric acid[3]
Flow Rate 1.0 mL/min[1][4]
Detection Wavelength 230 nm[1][2][5]
Column Temperature 30°CJ[1]
Injection Volume 20 pL
Run Time 25 min[1]

Preparation of Solutions:

o Buffer Preparation: Dissolve the required amount of potassium dihydrogen orthophosphate
or 1-octane sulfonic acid sodium salt in water, adjust the pH with orthophosphoric acid, and
filter through a 0.45 pm membrane filter.

* Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio and degas by
sonication.

o Standard Stock Solution: Accurately weigh about 25 mg of Levocetirizine dihydrochloride
working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the
mobile phase.[4]

» Standard Solution: Dilute the standard stock solution with the mobile phase to a final
concentration of about 25 pg/mL.

o Sample Preparation: Accurately measure a volume of the levocetirizine oral solution
equivalent to 5 mg of levocetirizine and transfer it to a 50 mL volumetric flask. Add about 30
mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.[1] Filter the
solution through a 0.45 um membrane filter before injection.[2]
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Analytical Procedure:

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

Inject the blank (mobile phase) to ensure a stable baseline.

Inject the standard solution five times and check for system suitability.

Inject the sample solution in duplicate.

Calculate the amount of levocetirizine in the oral solution using the peak areas obtained from
the standard and sample chromatograms.

System Suitability:

Parameter Acceptance Criteria
Tailing Factor Not more than 2.0[4]
Theoretical Plates Not less than 5000[4]

Not more than 2.0% for five replicate
% RSD of peak areas njections[LI[4]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the
HPLC method.[6][7] The drug product is subjected to various stress conditions to induce
degradation.

Protocol:

e Acid Degradation: Treat the sample with 0.1 M HCI at room temperature for a specified
period (e.g., 3 hours), then neutralize with 0.1 M NaOH.[6][7]

o Base Degradation: Treat the sample with 0.1 M NaOH at room temperature for a specified
period, then neutralize with 0.1 M HCI.
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o Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at
room temperature.

» Thermal Degradation: Expose the solid drug substance and the oral solution to dry heat
(e.g., 60-80°C).

e Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for a specified
duration.[7]

Analyze the stressed samples using the developed HPLC method. The method is considered
stability-indicating if all degradation products are well-resolved from the parent drug peak.[5]
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Caption: Forced degradation workflow for levocetirizine.
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UV-Vis Spectrophotometric Method

A UV-Vis spectrophotometric method can be employed for the simple and rapid identification
and assay of levocetirizine in the oral solution.[8][9]

Experimental Protocol

Principle: The method is based on the measurement of the absorbance of a levocetirizine
solution at its wavelength of maximum absorbance.

Apparatus:

UV-Vis Spectrophotometer with 1 cm quartz cells

Analytical balance

Volumetric flasks and pipettes

Sonicator

Reagents and Materials:
o Levocetirizine dihydrochloride reference standard
 Distilled water or 0.1 M Hydrochloric acid[3][9]

Method Parameters:

Parameter Condition

Solvent Distilled Water or 0.1 M HCI[8][9]
Wavelength of Maximum Absorbance (Amax) ~230 nm[1][8][9]

Concentration Range 4 - 32 ug/mL[8]

Preparation of Solutions:
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o Standard Stock Solution: Accurately weigh about 10 mg of Levocetirizine dihydrochloride
reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the
chosen solvent.

o Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain
concentrations within the Beer's law range (e.g., 5, 10, 15, 20, 25 pg/mL).

o Sample Solution: Accurately measure a volume of the oral solution equivalent to 10 mg of
levocetirizine, transfer to a 100 mL volumetric flask, and dilute to volume with the solvent.
Further dilute to obtain a concentration within the calibrated range.[10]

Analytical Procedure:
e Record the absorbance of the blank (solvent) from 200 to 400 nm.

» Record the absorbance of the working standard solutions and the sample solution at the
Amax against the blank.

e Plot a calibration curve of absorbance versus concentration for the standard solutions.

» Determine the concentration of levocetirizine in the sample solution from the calibration
curve.

Dissolution Test Method

The dissolution test is a critical quality control parameter for oral dosage forms, providing
information on the rate of drug release.[11]

Experimental Protocol

Principle: The method measures the amount of levocetirizine that dissolves from the oral
solution into a specified dissolution medium over a set period.

Apparatus:
o USP Dissolution Apparatus Il (Paddle)

e HPLC or UV-Vis Spectrophotometer
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o Constant temperature water bath

e Syringes and filters

Dissolution Test Parameters:

Parameter Condition

Apparatus USP Apparatus Il (Paddle)

900 mL of 0.1 N HCI or simulated salivary fluid
(pH 6.8)[12]

Dissolution Medium

Apparatus Speed 50 rpm

Temperature 37+05°C

Sampling Time 5, 10, 15, 20, 30, 45, 60 minutes
Sample Volume 5mL

Analytical Procedure:

» Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to
the required temperature.

e Place a known volume of the levocetirizine oral solution into each vessel.
o Start the apparatus.

e At each time interval, withdraw a sample from each vessel and replace it with an equal
volume of fresh, pre-warmed dissolution medium.

e Filter the samples.
» Analyze the samples for levocetirizine content using a validated HPLC or UV-Vis method.

o Calculate the percentage of drug released at each time point.
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Caption: Analytical method development and validation workflow.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the
quality control of levocetirizine oral solution. The stability-indicating HPLC method is suitable for
the accurate assay of levocetirizine and the determination of its related substances. The UV-Vis
spectrophotometric method offers a simple and rapid alternative for routine analysis. The
dissolution test protocol ensures the consistent performance of the drug product. All methods
should be validated according to ICH guidelines to ensure they are suitable for their intended
purpose.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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